4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile: is a chemical compound with the following properties:
- Empirical Formula: C₇H₆ClN₃
- Molecular Weight: 167.60 g/mol
- CAS Number: 7781-10-4
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps:
Formation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: In an inert gas atmosphere, tert-butanol sodium (NaOtBu) reacts with tetrahydrofuran (THF). Then, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is dissolved in THF, and the solution is added dropwise to the reaction vessel at -10°C to 5°C. After reaching room temperature, stirring continues for 5-8 hours.
Introduction of Methyl Ester Group: Methyl chloroformate (MeOCOCl) is added dropwise to the reaction mixture at -10°C to 5°C, followed by stirring at room temperature for 10-12 hours .
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity: 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
The exact mechanism by which 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H5ClN4 |
---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C8H5ClN4/c1-13-3-2-5-7(9)11-6(4-10)12-8(5)13/h2-3H,1H3 |
InChI Key |
QMSGGJIHHZZPAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1N=C(N=C2Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.